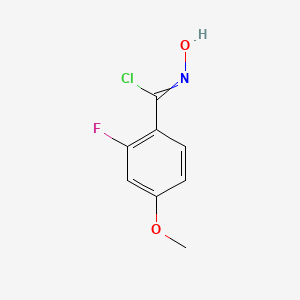
6-Methoxy-2-nitrophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C8H6N2O3S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-nitrophenyl Isothiocyanate typically involves the reaction of 6-methoxy-2-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Formation of Dithiocarbamate Salt: The amine group of 6-methoxy-2-nitroaniline reacts with carbon disulfide (CS2) in the presence of a base such as triethylamine to form a dithiocarbamate salt.
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent like cyanuric acid or T3P (propane phosphonic acid anhydride) to yield the isothiocyanate product
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols
Applications De Recherche Scientifique
6-Methoxy-2-nitrophenyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules for detection and analysis in biochemical assays.
Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to modify proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-nitrophenyl Isothiocyanate involves its reactivity with nucleophilic sites on biomolecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups on proteins and enzymes, leading to the modification of their structure and function. This reactivity underlies its biological activities, including its potential anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups.
Phenyl Isothiocyanate: Lacks the methoxy and nitro substituents.
4-Methoxy-2-nitrophenyl Isothiocyanate: Similar structure but with different positions of the methoxy and nitro groups
Uniqueness
6-Methoxy-2-nitrophenyl Isothiocyanate is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and ability to interact with biological targets compared to other isothiocyanates .
Propriétés
Formule moléculaire |
C8H6N2O3S |
|---|---|
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
2-isothiocyanato-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7-4-2-3-6(10(11)12)8(7)9-5-14/h2-4H,1H3 |
Clé InChI |
QTVGPNUSBKSTQA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1N=C=S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide](/img/structure/B13684481.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13684489.png)



![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)



![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)


